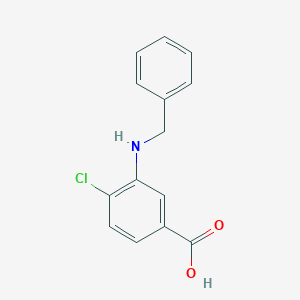![molecular formula C17H19NO3 B276617 N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine, also known as MDB or Methylenedioxybenzyl-methylamine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has a molecular weight of 235.3 g/mol.
Mecanismo De Acción
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine acts as a selective serotonin releasing agent (SSRA) and a trace amine-associated receptor 1 (TAAR1) agonist. It has been shown to increase the release of serotonin in the brain, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine has been found to have a range of effects on the central nervous system, including increased locomotor activity, enhanced cognitive function, and reduced anxiety and depression. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine has several advantages as a research tool, including its selectivity and specificity for serotonin release and TAAR1 activation. However, it also has some limitations, including its potential for neurotoxicity at high doses and its limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine, including its potential applications in the treatment of neurodegenerative diseases, its use as a tool for studying the mechanisms of action of other psychoactive compounds, and its potential as a therapeutic agent for mental health disorders. Further research is needed to fully understand the potential benefits and limitations of this compound.
Métodos De Síntesis
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine can be synthesized through a series of chemical reactions involving the condensation of 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P) with benzylamine, followed by N-methylation of the resulting product. This synthetic method has been described in several research studies and has been found to be a reliable and efficient way of producing N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine.
Aplicaciones Científicas De Investigación
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have significant effects on the central nervous system and has been used as a tool for studying the mechanisms of action of other psychoactive compounds.
Propiedades
Nombre del producto |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C17H19NO3/c1-18-11-13-2-5-15(6-3-13)21-12-14-4-7-16-17(10-14)20-9-8-19-16/h2-7,10,18H,8-9,11-12H2,1H3 |
Clave InChI |
QDFUXGSTSOTUSE-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)
![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)


![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)
![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)
![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)
![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)


![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276557.png)